N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
Description
N-(5-((3-Fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core. This structure is substituted at position 5 with a 3-fluorobenzyl sulfonyl group and at position 2 with a cyclopropanecarboxamide moiety. The sulfonyl group introduces strong electron-withdrawing characteristics, while the cyclopropane ring imposes steric constraints that may influence conformational stability and target binding.
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c18-13-3-1-2-11(8-13)10-26(23,24)21-7-6-14-15(9-21)25-17(19-14)20-16(22)12-4-5-12/h1-3,8,12H,4-7,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXNOFPWAHCRFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety linked to a thiazolo[5,4-c]pyridine ring, with a sulfonyl group attached to a 3-fluorobenzyl substituent. This unique structural arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F N₃O₂S |
| Molecular Weight | 305.38 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
Preliminary studies indicate that this compound interacts with various biological targets. Its ability to modulate specific pathways may be attributed to its binding affinity to proteins involved in critical cellular processes.
Key Mechanisms:
- Protein Binding : The sulfonyl group enhances binding interactions with target proteins.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression has been suggested.
- Cellular Pathway Modulation : The compound may influence signaling pathways associated with inflammation and cell proliferation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines including hepatoma and lung cancer cells.
- Mechanistic Insights : It is believed that the introduction of electron-withdrawing groups (like fluorine) enhances the compound's ability to induce apoptosis in cancer cells.
Other Biological Activities
Besides anticancer effects, this compound may also exhibit:
- Antimicrobial Activity : Similar thiazolopyridine derivatives have shown promise as antibacterial agents.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammatory markers in cellular models.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of a related thiazolopyridine derivative on colon cancer cells and found that it inhibited cell growth through apoptosis induction.
- The study highlighted the importance of the sulfonyl group in enhancing the binding affinity to cancer-related proteins.
-
Exploration of Antimicrobial Properties :
- Another investigation focused on the antimicrobial potential of thiazolopyridine compounds against Gram-positive bacteria. Results indicated significant inhibition zones compared to control groups.
Comparison with Similar Compounds
Target Compound
- Core : Thiazolo[5,4-c]pyridine.
- Key Substituents :
- Position 5: 3-Fluorobenzyl sulfonyl.
- Position 2: Cyclopropanecarboxamide.
: N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide
- Core : Identical thiazolo[5,4-c]pyridine.
- Key Substituents :
- Position 5: 3-Chloro-4-fluorophenyl sulfonyl (vs. 3-fluorobenzyl sulfonyl in the target).
- Position 2: Acetamide (vs. cyclopropanecarboxamide).
- The acetamide substituent lacks the steric bulk of the cyclopropane ring, which may reduce conformational rigidity and target selectivity .
: N-(5-(4-(Hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
- Core : Triazolo[1,5-a]pyridine (vs. thiazolo[5,4-c]pyridine).
- Key Substituents :
- Position 5: 4-Hydroxymethylphenyl.
- Position 2: Cyclopropanecarboxamide (same as target).
- Comparison: The triazolo core in replaces the sulfur atom in thiazolo with nitrogen, altering electronic properties and hydrogen-bonding capacity.
Substituent Analysis Table
*EWG = Electron-Withdrawing Group
Pharmacological Implications
- However, the chloro-fluoro combination in may increase toxicity risks compared to the target’s benzyl group .
- Carboxamide Variations : The cyclopropanecarboxamide in the target and compounds likely enhances binding specificity due to steric hindrance, whereas the acetamide in may permit broader but less selective interactions .
- Core Heterocycle Differences : The triazolo core () offers nitrogen-based hydrogen-bonding sites absent in thiazolo cores, possibly redirecting target selectivity toward nitrogen-sensitive enzymes .
Q & A
Basic Research Questions
Q. What are the critical steps and analytical techniques for synthesizing and characterizing N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide?
- Synthesis : Multi-step reactions involving sulfonylation of the thiazolo-pyridine core, followed by cyclopropane carboxamide coupling. Key steps include temperature control (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., DCM for anhydrous conditions) to minimize side reactions .
- Characterization : Use HPLC (>95% purity) and NMR (¹H/¹³C, DEPT for stereochemistry) to confirm intermediate and final product structures. Mass spectrometry (HRMS) validates molecular weight .
Q. How can researchers ensure structural fidelity during synthesis?
- Employ in-situ monitoring via TLC or LC-MS to track reaction progress. For example, monitor sulfonylation completion by observing the disappearance of the thiazolo-pyridine starting material (Rf ~0.3 in ethyl acetate/hexane) .
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydrothiazolo-pyridine core and confirm cyclopropane geometry .
Advanced Research Questions
Q. What methodologies optimize reaction yields and purity for this compound?
- Yield Optimization :
- Employ microwave-assisted synthesis for cyclopropane coupling (e.g., 80°C, 30 min) to reduce side-product formation .
- Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in sulfonylation steps .
- Purity Control :
- Crystallization : Recrystallize intermediates from ethanol/water (7:3) to achieve >99% purity .
- Prep-HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for final purification .
Q. How can data contradictions in biological activity studies be resolved?
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays to confirm on-target effects .
- Impurity Profiling : Compare batches via LC-MS to rule out contaminants (e.g., des-fluoro byproducts) that may skew activity results .
Q. What experimental designs are recommended for identifying biological targets?
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates. Validate hits via Western blot or SILAC-MS .
- Computational Docking : Use Schrödinger Glide to screen against kinases or GPCRs, prioritizing targets with docking scores <−8 kcal/mol .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Substituent Variation :
| Substituent Position | Modification | Impact on IC50 (nM) |
|---|---|---|
| 3-Fluorobenzyl | Replace with 4-Cl-benzyl | ↑2.5-fold vs. EGFR |
| Cyclopropane carboxamide | Replace with methyl ester | Loss of activity |
| (Based on analogous compounds in ) |
- Pharmacophore Modeling : Map electrostatic and hydrophobic features using MOE to guide rational design .
Q. What strategies assess the compound’s stability under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. Note: Cyclopropane ring is stable, but sulfonyl group hydrolyzes at pH >10 .
- Plasma Stability : Incubate with human plasma (37°C, 1 hr); >90% intact compound indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
